

# FP-1039 as an FGF Ligand Trap: A Technical Guide

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## Compound of Interest

Compound Name: FP-1039

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## Abstract

**FP-1039**, also known as GSK3052230, is a first-in-class investigational therapeutic designed as a fibroblast growth factor (FGF) ligand trap. This document provides a comprehensive technical overview of **FP-1039**, including its mechanism of action, preclinical data in mesothelioma models, and clinical trial findings. The information is intended for researchers, scientists, and drug development professionals interested in the FGF signaling pathway and novel cancer therapeutics.

## Introduction: The FGF Signaling Pathway and Cancer

The fibroblast growth factor (FGF) signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] Dysregulation of this pathway, through mechanisms such as FGF ligand overexpression or FGF receptor (FGFR) gene amplification, is a known driver in various malignancies.[2] The FGF family comprises numerous ligands that exert their effects by binding to and activating FGFRs, a family of receptor tyrosine kinases. This activation triggers downstream intracellular signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which in turn promote tumor growth and survival.[2]

## FP-1039: A Selective FGF Ligand Trap

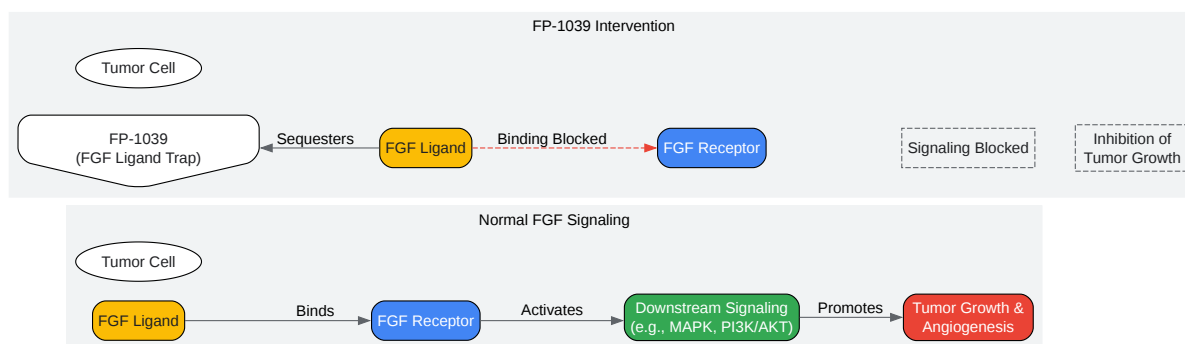
### Molecular Design and Mechanism of Action

**FP-1039** is a recombinant fusion protein engineered to function as a decoy receptor for specific FGF ligands.[2] It consists of the extracellular domain of human FGFR1c fused to the Fc region of human IgG1.[2][3] This design confers a dual benefit: the FGFR1c domain provides the FGF binding specificity, while the Fc fragment enhances the molecule's stability and pharmacokinetic profile.[4]

The mechanism of action of **FP-1039** is to sequester specific FGF ligands in the extracellular space, thereby preventing them from binding to and activating their cognate FGFRs on the surface of tumor cells.[2] This effectively inhibits the downstream signaling pathways that drive tumorigenesis.[2]

A key feature of **FP-1039** is its selective binding profile. It is designed to trap "classical" or "mitogenic" FGFs, such as FGF2, which are frequently implicated in tumor growth and angiogenesis.[4] Conversely, it has low affinity for "hormonal" FGFs, such as FGF19, FGF21, and FGF23, which are involved in metabolic homeostasis.[4] This selectivity is significant as it avoids the toxicities, such as hyperphosphatemia, that are associated with non-selective, small-molecule pan-FGFR inhibitors that also block hormonal FGF signaling.

### Diagram: FP-1039 Mechanism of Action



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Caption: Mechanism of **FP-1039** as an FGF ligand trap.

## Binding Affinity

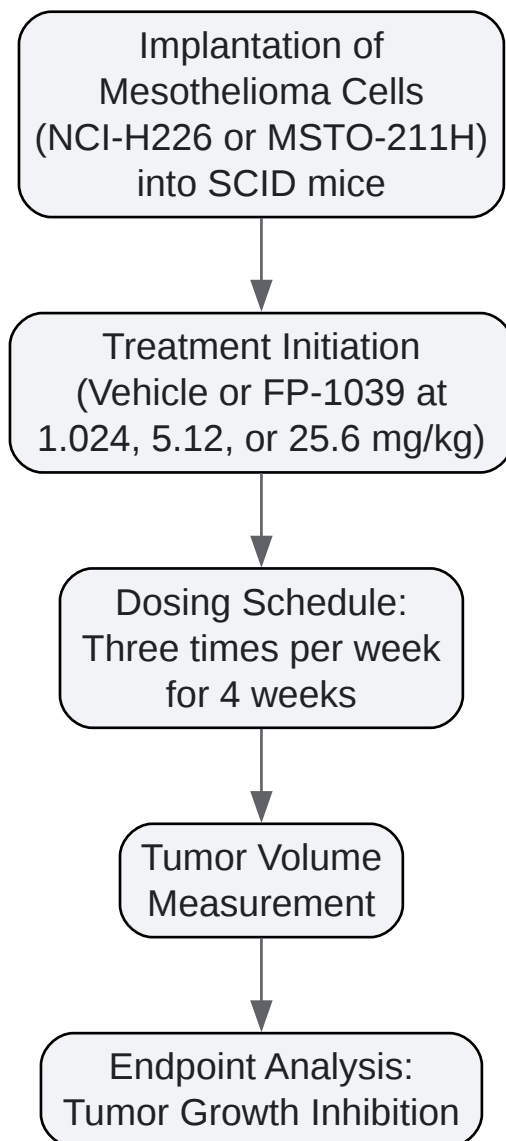
While a comprehensive table of binding affinities for all FGF ligands is not publicly available, preclinical studies have demonstrated that **FP-1039** binds with high affinity to mitogenic FGFs, including FGF2 and FGF18.[2] The use of the FGFR1c isoform in its design confers a broad binding profile for these classical FGFs, while having a low affinity for hormonal FGFs.[4]

## Preclinical Efficacy

**FP-1039** has demonstrated anti-tumor activity in various preclinical cancer models.[2] A key study investigated its efficacy in mesothelioma, a cancer type often characterized by high FGF2 expression.[2]

## In Vivo Xenograft Study in Mesothelioma

## Diagram: Preclinical Xenograft Study Workflow



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Caption: Workflow of the preclinical xenograft study.

Experimental Protocol:

- Cell Lines: Human mesothelioma cell lines NCI-H226 and MSTO-211H were used.
- Animal Model: Female Severe Combined Immunodeficient (SCID) mice.
- Tumor Implantation: Subcutaneous injection of mesothelioma cells.

- Treatment Groups:
  - Vehicle control
  - **FP-1039** at 1.024 mg/kg
  - **FP-1039** at 5.12 mg/kg
  - **FP-1039** at 25.6 mg/kg
- Administration: Intraperitoneal injection.
- Dosing Schedule: Three times per week for four weeks.
- Primary Endpoint: Tumor growth inhibition (TGI) at the end of the study.

Results:

**FP-1039** demonstrated dose-dependent inhibition of tumor growth in both mesothelioma xenograft models. The treatment was well-tolerated, with no significant adverse effects on animal body weight.

Cell Line	FP-1039 Dose (mg/kg)	Tumor Growth Inhibition (%)
NCI-H226	5.12	57
NCI-H226	25.6	78
MSTO-211H	25.6	50

Data sourced from Oncotarget, 2016.[\[2\]](#)

## Clinical Development

**FP-1039** has been evaluated in Phase I and Ib clinical trials in patients with advanced solid tumors.

## Phase I First-in-Human Study (NCT00687505)

This study assessed the safety, tolerability, and pharmacokinetics of **FP-1039** in patients with advanced solid tumors.

### Study Design:

- **Patient Population:** Patients with metastatic or locally advanced solid tumors for which standard treatments were ineffective.
- **Dosing:** Weekly intravenous infusions of **FP-1039** at doses ranging from 0.5 to 16 mg/kg.
- **Treatment Cycle:** Four weekly doses followed by a two-week observation period.

### Pharmacokinetics:

The pharmacokinetic profile of **FP-1039** was characterized by dose-proportional exposure. The terminal elimination half-life following a single dose was between 2.6 and 3.9 days.

### Safety and Tolerability:

**FP-1039** was generally well-tolerated. A maximum tolerated dose (MTD) was not identified in this study. The most common treatment-emergent adverse events were generally low-grade.

Dose (mg/kg)	Dose-Limiting Toxicities
0.75	Urticaria
1	Intestinal perforation, Neutropenia
16	Muscular weakness

Data sourced from Annals of Oncology, 2016.

## Phase Ib Study in Malignant Pleural Mesothelioma (NCT01868022)

This study evaluated **FP-1039** in combination with standard-of-care chemotherapy (pemetrexed and cisplatin) in treatment-naïve patients with unresectable malignant pleural mesothelioma.

#### Study Design:

- Dose Escalation: 10, 15, and 20 mg/kg of **FP-1039** administered weekly.
- Maximum Tolerated Dose (MTD): The MTD was determined to be 15 mg/kg.

#### Safety:

The combination of **FP-1039** with chemotherapy was well-tolerated. The most common treatment-related adverse events are summarized below.

Adverse Event	Frequency (%)
Nausea	56
Decreased appetite	36
Infusion reactions	36
Decreased neutrophil counts	36
Fatigue	33

Data sourced from Investigational New Drugs, 2020.

#### Efficacy:

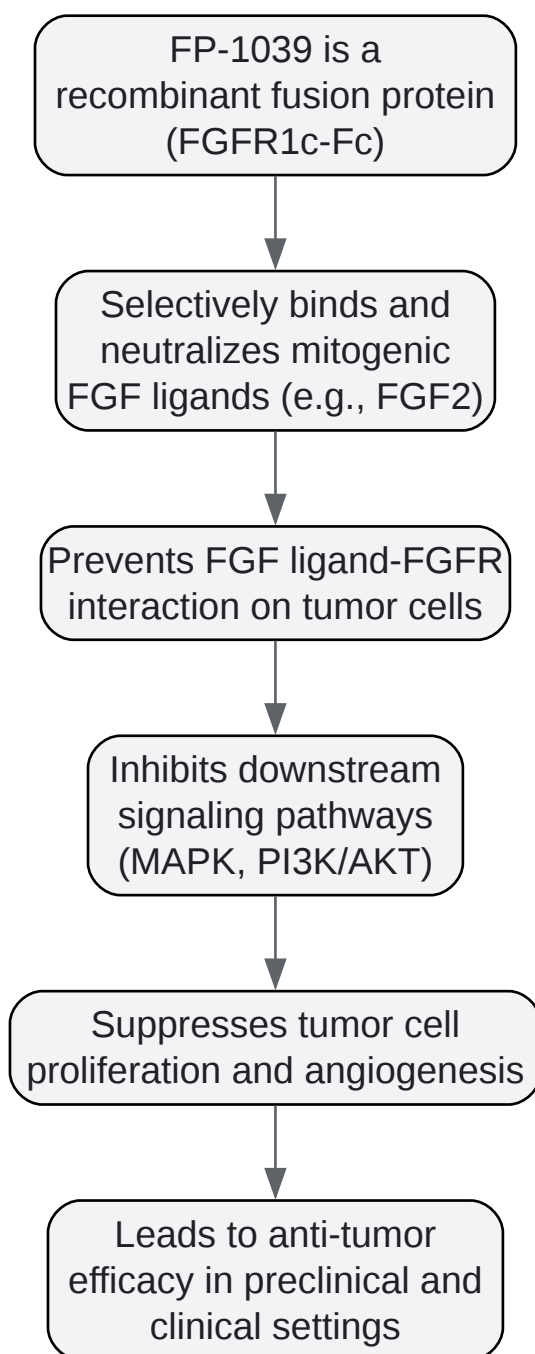
The combination therapy showed encouraging anti-tumor activity.

Efficacy Endpoint	Result
Confirmed Overall Response Rate (ORR)	39%
Disease Control Rate (DCR)	86%
Median Progression-Free Survival (PFS) at 15 mg/kg	7.4 months

Data sourced from Investigational New Drugs, 2020.

## Diagram: Logical Flow of FP-1039's Therapeutic Rationale





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Caption: Therapeutic rationale of **FP-1039**.

## Conclusion

**FP-1039** is a novel FGF ligand trap with a selective mechanism of action that has demonstrated a manageable safety profile and promising anti-tumor activity in preclinical

models and early-phase clinical trials, particularly in mesothelioma. Its ability to selectively target mitogenic FGFs while avoiding hormonal FGFs represents a potential advantage over less selective FGFR inhibitors. Further clinical investigation in patient populations with tumors characterized by FGF pathway dysregulation is warranted.

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